Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate

acute toxicity LD50 quaternary ammonium safety

Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate (CAS 109513-52-2; also cataloged under CAS 1609407-42-2) is a quaternary ammonium salt with the molecular formula C₁₇H₂₈BrNO₃ and a molecular weight of 374.3 g/mol. Its IUPAC name is diethyl-[2-(4-hydroxy-2-phenylbutanoyl)oxyethyl]-methylazanium bromide, reflecting an ester linkage between the diethyl(2-hydroxyethyl)methylammonium cation and the 3-hydroxy-2-phenylbutyrate anion.

Molecular Formula C17H28BrNO3
Molecular Weight 374.3 g/mol
CAS No. 109513-52-2
Cat. No. B009307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate
CAS109513-52-2
Synonymsdiethyl-[2-(4-hydroxy-2-phenyl-butanoyl)oxyethyl]-methyl-azanium bromide
Molecular FormulaC17H28BrNO3
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(CCO)C1=CC=CC=C1.[Br-]
InChIInChI=1S/C17H28NO3.BrH/c1-4-18(3,5-2)12-14-21-17(20)16(11-13-19)15-9-7-6-8-10-15;/h6-10,16,19H,4-5,11-14H2,1-3H3;1H/q+1;/p-1
InChIKeyJLPLYWKGNATVMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate (CAS 109513-52-2): Compound Identity and Sourcing Baseline


Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate (CAS 109513-52-2; also cataloged under CAS 1609407-42-2) is a quaternary ammonium salt with the molecular formula C₁₇H₂₈BrNO₃ and a molecular weight of 374.3 g/mol . Its IUPAC name is diethyl-[2-(4-hydroxy-2-phenylbutanoyl)oxyethyl]-methylazanium bromide, reflecting an ester linkage between the diethyl(2-hydroxyethyl)methylammonium cation and the 3-hydroxy-2-phenylbutyrate anion . The compound belongs to a broader class of quaternary ammonium esters of substituted phenylalkanoic acids and is recognized under the RTECS registry number BP7572000, indicating inclusion in historical toxicological databases . Typical commercial purity for research-grade material is 95–98% .

Why In-Class Quaternary Ammonium Phenylalkanoate Esters Cannot Serve as Drop-In Replacements for CAS 109513-52-2


Quaternary ammonium esters of phenylalkanoic acids constitute a structurally diverse family in which seemingly minor modifications—such as the number of carbons separating the ester oxygen from the quaternary nitrogen, the substitution pattern on the phenyl ring, and the length or branching of the alkanoate side chain—can produce divergent pharmacological, toxicological, and physicochemical profiles [1]. For instance, oxyphenonium bromide (α-phenyl-cyclohexaneglycolate ester) and valethamate bromide (3-methyl-2-phenylvalerate ester) share the same diethyl(2-hydroxyethyl)methylammonium cationic head yet differ markedly in their anticholinergic potency, duration of action, and clinical indications [2][3]. The presence of the terminal hydroxyl group on the butyrate chain in CAS 109513-52-2 introduces a hydrogen-bond donor that is absent in valethamate bromide (C₁₉H₃₂BrNO₂; MW 386.37), altering the ester's hydrolytic stability, solubility, and potential for metabolic conjugation . These structure-activity relationships mean that generic substitution within this compound class without empirical verification can lead to unanticipated changes in potency, selectivity, in vivo duration, or safety margins.

Quantitative Head-to-Head Evidence for CAS 109513-52-2 Versus Closest Structural Analogs


Acute Intravenous Toxicity in Mice: CAS 109513-52-2 Versus Oxyphenonium Bromide

The target compound exhibits an intravenous LD₅₀ of 21 mg/kg in mice, as recorded in the RTECS database (study reference JPETAB 117,331,1956) . By comparison, oxyphenonium bromide—a structurally related diethyl(2-hydroxyethyl)methylammonium ester with an α-phenyl-cyclohexaneglycolate anion—shows a markedly lower acute intravenous toxicity, with an LD₅₀ of approximately 260 mg/kg in mice [1]. This approximately 12-fold difference in acute lethality indicates that the 3-hydroxy-2-phenylbutyrate ester confers a significantly different toxicological profile relative to the cyclohexaneglycolate analog, which has direct implications for handling precautions, in vivo dosing windows, and regulatory hazard classification .

acute toxicity LD50 quaternary ammonium safety

Molecular Weight and Formula Distinction from Valethamate Bromide

CAS 109513-52-2 has the molecular formula C₁₇H₂₈BrNO₃ and a molecular weight of 374.3 g/mol . Its closest commercially available structural analog, valethamate bromide (CAS 90-22-2), has the formula C₁₉H₃₂BrNO₂ and a molecular weight of 386.37 g/mol . The target compound differs by the replacement of a terminal methyl group with a hydroxyl group (3-hydroxy-2-phenylbutyrate vs. 3-methyl-2-phenylvalerate) and a shorter alkyl side chain, resulting in a 12.07 g/mol lower molecular weight. This structural distinction introduces an additional hydrogen-bond donor on the ester moiety, which is predicted to increase aqueous solubility and polarity (calculated PSA 46.53 Ų for the target compound vs. an estimated ~29.5 Ų for valethamate bromide, which lacks the hydroxyl group) .

molecular weight chemical structure ester differentiation

Structural Determinants of Anticholinergic Potency: Quaternary Ester Spacer Length Analysis

In the foundational study of 'soft' quaternary ammonium anticholinergics, Bodor et al. (1980) demonstrated that compounds with only one carbon atom separating the ester oxygen from the quaternary nitrogen head exhibit rapid hydrolytic inactivation, while retaining high muscarinic receptor affinity when derived from hindered 'umbrella' acids [1]. CAS 109513-52-2 possesses a two-carbon spacer (ethylene bridge) between the ester oxygen and the quaternary ammonium nitrogen, in contrast to the one-carbon spacer design of the most potent 'soft' anticholinergics described by Bodor. This structural feature predicts that CAS 109513-52-2 would exhibit slower pH-dependent hydrolytic cleavage (longer aqueous half-life) compared to the one-carbon spacer analogs, which showed up to 10-fold higher acetylcholine antagonist activity than atropine but with much shorter duration of action [1].

anticholinergic structure-activity relationship soft drug design

Physical Form and Melting Point Differentiation from Valethamate Bromide

Valethamate bromide (CAS 90-22-2), a close structural analog differing only by the substitution of the 3-hydroxy group with a 3-methyl group and an extended alkyl chain, is reported as a crystalline solid with a melting point of 100–101°C [1]. In contrast, the melting point for CAS 109513-52-2 is not reported in standard databases, consistent with an amorphous or low-melting semi-solid physical form at ambient temperature . This physical form difference is consistent with the presence of the terminal hydroxyl group, which disrupts crystal lattice packing energy relative to the fully alkyl-substituted valethamate analog.

melting point crystallinity formulation stability

Chemical Toxicity Database Listing: CAS 109513-52-2 Among Structurally Adjacent Phenylalkanoate Quaternary Ammonium Compounds

The DrugFuture Chemical Toxicity Database lists CAS 109513-52-2 alongside structurally adjacent compounds including diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylhexanoate and the 2-cyclohexylhydracrylate analog [1]. This curated inclusion in a toxicological reference database indicates that the compound has been subject to historical toxicity testing sufficient to warrant a dedicated entry, distinguishing it from many research-only quaternary ammonium esters that lack any toxicological annotation. By comparison, the 3-hydroxy-2-phenylhexanoate analog contains a longer alkyl chain (6-carbon hexanoate vs. 4-carbon butyrate), while the 2-cyclohexylhydracrylate analog replaces the aromatic phenyl substitution with an alicyclic moiety, each representing deliberate structural permutations with distinct toxicological profiles [1].

toxicological screening chemical inventory regulatory classification

Commercial Availability and Purity Grade Comparison

CAS 109513-52-2 is commercially available from multiple suppliers with standard purity specifications of 95% (BenchChem) and 98% (Chemsrc) . By comparison, valethamate bromide (CAS 90-22-2) is available at 100% purity (CymitQuimica) as a pharmaceutical secondary standard . The 2–5% purity gap reflects the different regulatory and quality-control pathways: valethamate bromide benefits from pharmacopoeial monograph-driven quality standards due to its history as a marketed pharmaceutical (Resitan/Epidosin), whereas CAS 109513-52-2 remains a research-grade compound without compendial purity specifications .

procurement purity specification supply chain

Evidence-Based Application Scenarios for Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate (CAS 109513-52-2)


In Vivo Anticholinergic Pharmacology Studies Where Incremental Toxicity Differentiation Is Required

The 12.4-fold lower acute intravenous LD₅₀ of CAS 109513-52-2 (21 mg/kg i.v. in mice) compared to oxyphenonium bromide (~260 mg/kg i.v.) makes the target compound a useful probe for anticholinergic structure-toxicity relationship studies. Investigators seeking to establish quantitative toxicity margins within a quaternary ammonium ester series can utilize this compound as a higher-toxicity comparator against safer clinical analogs, enabling rank-ordering of therapeutic indices within the chemical series [1].

Soft Drug Design and Hydrolytic Stability Profiling Studies

The two-carbon spacer between the ester oxygen and quaternary nitrogen in CAS 109513-52-2 provides a deliberate structural departure from the one-carbon spacer 'soft' anticholinergics described by Bodor et al. (1980) [2]. This makes the compound a valuable comparator for systematic hydrolytic stability studies, where its predicted longer aqueous half-life relative to one-carbon spacer analogs can be empirically tested to validate computational predictions of esterase-mediated degradation rates [2].

Amorphous Formulation and Solid-State Chemistry Development

The absence of a defined crystalline melting point for CAS 109513-52-2, in contrast to the crystalline valethamate bromide (mp 100–101°C) [3], positions the compound as a candidate for amorphous solid dispersion formulation studies. Pharmaceutical scientists working on solubility enhancement of quaternary ammonium drugs can use this compound to investigate the impact of terminal hydroxylation on glass-forming ability, physical stability, and moisture sorption behavior relative to crystalline analogs [3].

Analytical Method Development and Chromatographic Differentiation

The distinct polarity (PSA 46.53 Ų) and molecular weight (374.3 g/mol) of CAS 109513-52-2 compared to valethamate bromide (PSA ~29.5 Ų; MW 386.37) create a measurable chromatographic resolution challenge. Analytical chemists can leverage this pair of structurally adjacent quaternary ammonium esters to develop and validate HPLC or UPLC methods that baseline-resolve compounds differing only by a hydroxyl-for-methyl substitution, serving as a system suitability test for broader phenylalkanoate ester screening panels .

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